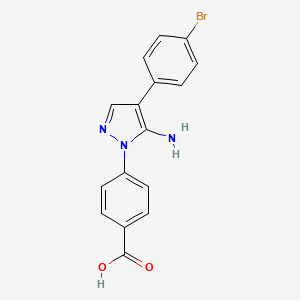![molecular formula C27H34N2O9S B14942959 diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B14942959.png)
diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and sulfonyl hydrazone, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane core, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and sulfonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl hydrazone group can be reduced to form corresponding amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the sulfonyl hydrazone group may produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
類似化合物との比較
Similar Compounds
Similar compounds may include other cyclohexane derivatives with hydroxyl, methoxy, and sulfonyl hydrazone groups. Examples include:
- DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE
- DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE
Uniqueness
The uniqueness of DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C27H34N2O9S |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C27H34N2O9S/c1-6-37-25(31)23-19(28-29-39(34,35)18-11-8-16(3)9-12-18)15-27(4,33)24(26(32)38-7-2)22(23)17-10-13-21(36-5)20(30)14-17/h8-14,22-24,29-30,33H,6-7,15H2,1-5H3/b28-19+ |
InChIキー |
HQHWFPSAJVRMRN-TURZUDJPSA-N |
異性体SMILES |
CCOC(=O)C\1C(C(C(C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC(=C(C=C3)OC)O |
正規SMILES |
CCOC(=O)C1C(C(C(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC(=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14942877.png)
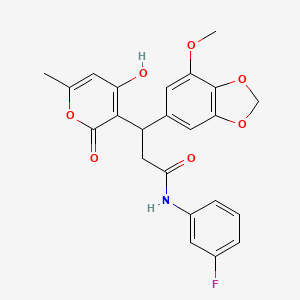
![4-Amino-6-(1,3-benzodioxol-5-yl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B14942895.png)
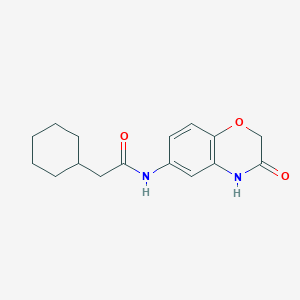
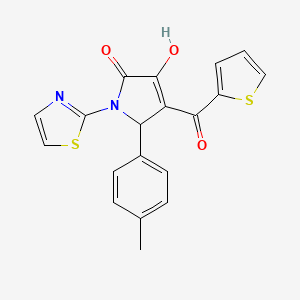
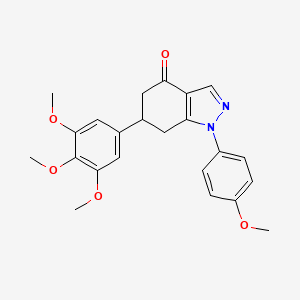
![1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942925.png)
![N-(4-chlorophenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942929.png)
![3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942936.png)
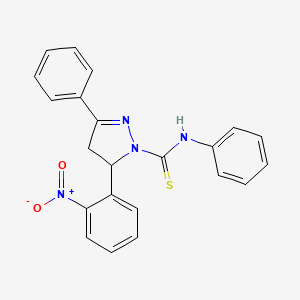
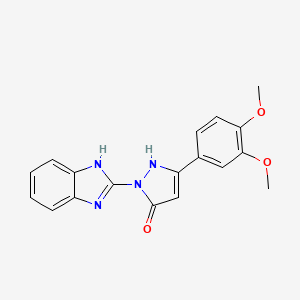
![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)
![6-(1H-pyrazol-1-ylmethyl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942984.png)
